molecular formula C8H4BrN3 B13006169 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile

Cat. No.: B13006169
M. Wt: 222.04 g/mol
InChI Key: SLJQMYNJDVTZGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C7H4BrN3. It is a derivative of pyrrolopyridine, characterized by the presence of a bromine atom at the 5-position and a cyano group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile typically involves the bromination of 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile. One common method includes the reaction of 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile with bromine in the presence of a suitable solvent like acetic acid or dichloromethane at room temperature. The reaction proceeds via electrophilic aromatic substitution, resulting in the formation of the desired brominated product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems can enhance the yield and purity of the product while minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in Suzuki-Miyaura or Sonogashira coupling reactions to form carbon-carbon bonds.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate.

    Coupling Reactions: Palladium catalysts and bases like potassium phosphate are commonly used.

    Reduction Reactions: Lithium aluminum hydride in anhydrous ether is a common reagent.

Major Products Formed

    Substitution Reactions: Formation of 5-substituted pyrrolo[2,3-b]pyridine derivatives.

    Coupling Reactions: Formation of biaryl or alkyne-substituted pyrrolo[2,3-b]pyridine derivatives.

    Reduction Reactions: Formation of 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile.

Scientific Research Applications

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as kinases. The bromine atom and cyano group contribute to the binding affinity and specificity of the compound towards its targets. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream signaling molecules .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-7-azaindole
  • 5-Bromo-1H-pyrrolo[3,2-b]pyridine
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Uniqueness

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a bromine atom and a cyano group allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug discovery .

Properties

Molecular Formula

C8H4BrN3

Molecular Weight

222.04 g/mol

IUPAC Name

5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile

InChI

InChI=1S/C8H4BrN3/c9-6-1-5-2-7(3-10)12-8(5)11-4-6/h1-2,4H,(H,11,12)

InChI Key

SLJQMYNJDVTZGY-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(NC2=NC=C1Br)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.